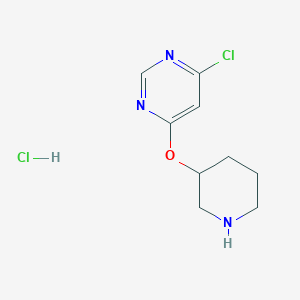

6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, has been a topic of interest in scientific research . For instance, one synthetic approach involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a CoFe2O4 magnetic nanocatalyst .Aplicaciones Científicas De Investigación

Antiviral Research

6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride has been studied for its antiviral properties, particularly against the respiratory syncytial virus (RSV). Research demonstrated that cotton rats exposed to small droplet aerosols of this compound showed significant protection from pulmonary RSV infection. The compound displayed selective antiviral activity without evident toxicity, and significant levels of the compound were delivered to the lungs of the exposed animals, although extrapulmonary distribution was limited (Wyde et al., 2003).

Neuroprotection

The compound has been studied for its neuroprotective effects. Specifically, a study investigated its role as a Na+/Ca2+ channel blocker in protecting against spinal cord ischemia in rabbits. The compound, administered before ischemia and at the onset of reperfusion, significantly improved neurologic outcomes and reduced neuronal necrosis and apoptosis (Shi et al., 2005).

Pharmacokinetics

The pharmacokinetic properties of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, particularly as a nasal drug delivery system, were explored in a study on rats. The bioavailability of the compound significantly increased after nasal administration compared to intragastric administration, indicating its potential as an effective nasal drug delivery system (Wu Feng-lan, 2008).

Propiedades

IUPAC Name |

4-chloro-6-piperidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVRARGISVNLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671601 | |

| Record name | 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride | |

CAS RN |

1185311-81-2 | |

| Record name | 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

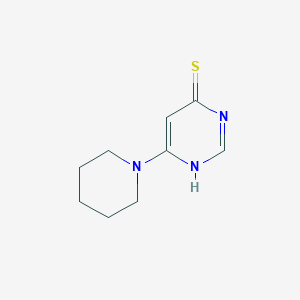

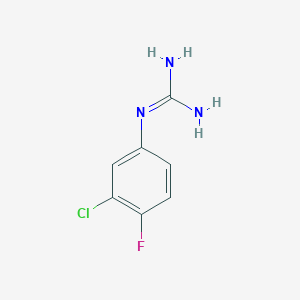

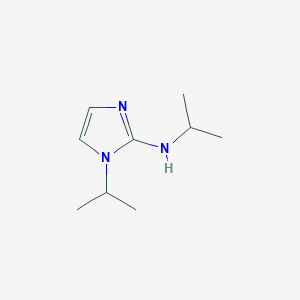

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

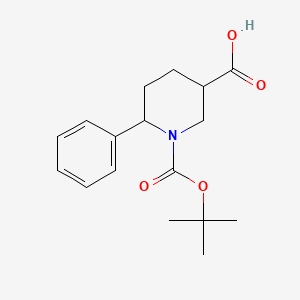

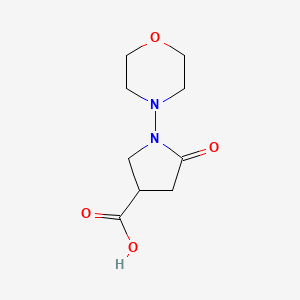

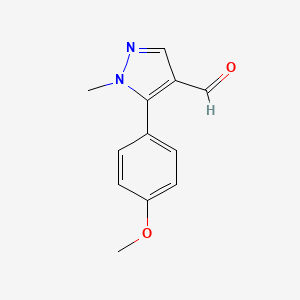

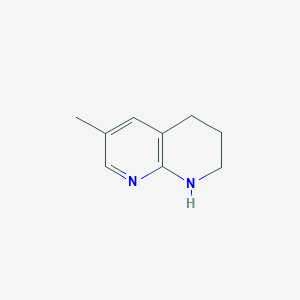

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B1419848.png)

![{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419857.png)

![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1419858.png)

![4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419859.png)

![Potassium benzo[b]thiophene-2-yltrifluoroborate](/img/structure/B1419868.png)

![ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1419869.png)